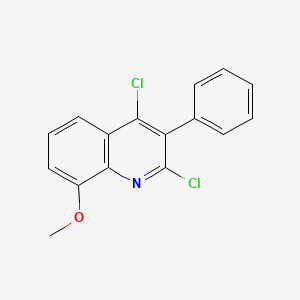

2,4-Dichloro-8-methoxy-3-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical science. nih.govnih.gov Its unique electronic properties and the ability to undergo various chemical modifications make it a privileged structure in drug discovery and a versatile building block in organic synthesis. nih.govtandfonline.com The nitrogen atom in the quinoline ring system can act as a hydrogen bond acceptor and a basic center, while the carbocyclic and heterocyclic rings are susceptible to electrophilic and nucleophilic substitution reactions, respectively. nih.govnih.gov This reactivity allows for the introduction of a wide array of functional groups at various positions, leading to a vast library of derivatives with diverse biological and physical properties. nih.gov

The significance of the quinoline scaffold is underscored by its presence in numerous natural products, most notably the Cinchona alkaloids like quinine (B1679958), which has been a cornerstone in the treatment of malaria. nih.govrsc.org In contemporary medicinal chemistry, the quinoline core is found in a wide range of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs. nih.govnih.gov The structural rigidity and aromatic nature of the quinoline system provide a stable platform for the spatial arrangement of pharmacophoric groups, enabling precise interactions with biological targets. researchgate.net Beyond medicine, quinoline derivatives are also integral to the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. scispace.comnih.gov

Overview of Functionalized Quinoline Systems in Medicinal and Materials Chemistry

The functionalization of the quinoline system is a key strategy for modulating its properties for specific applications in medicinal and materials chemistry. nih.gov By introducing various substituents onto the quinoline core, chemists can fine-tune electronic effects, lipophilicity, and steric hindrance, thereby influencing the molecule's bioactivity and material characteristics. nih.govmdpi.com

In medicinal chemistry, functionalized quinolines have yielded a plethora of drugs with diverse mechanisms of action. benthamdirect.com For instance, the introduction of a fluorine atom at the 7-position and a piperazine (B1678402) ring at the 6-position led to the development of the fluoroquinolone class of antibiotics, such as ciprofloxacin. rsc.org The anticancer agent camptothecin (B557342) and its derivatives feature a complex polycyclic system built upon the quinoline framework. rsc.org The strategic placement of functional groups can enhance target specificity, improve pharmacokinetic profiles, and overcome drug resistance. researchgate.net

In the realm of materials chemistry, functionalized quinolines are prized for their photophysical properties. The extended π-system of the quinoline scaffold, when appropriately substituted, can give rise to compounds with strong fluorescence and phosphorescence. This has led to their use as emitters and electron-transporting materials in OLEDs. scispace.comnih.gov Furthermore, the ability of certain quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions has been exploited in the design of fluorescent sensors for the detection of environmentally and biologically important metal ions. scispace.comrroij.com The tunability of the emission wavelength and quantum yield through functionalization makes quinolines a versatile platform for creating advanced materials with tailored optical and electronic properties. nih.gov

Research Landscape for Polysubstituted Quinoline Frameworks, with an Emphasis on 2,4-Dichloro, 3-Phenyl, and 8-Methoxy Derivatives

The research landscape for polysubstituted quinoline frameworks is vast and dynamic, with a significant focus on creating derivatives with enhanced biological activity and novel material properties. researchgate.netcitedrive.com The introduction of multiple substituents allows for a high degree of control over the molecule's three-dimensional structure and electronic distribution, leading to more potent and selective compounds. researchgate.netacs.org The synthesis of polysubstituted quinolines often involves multi-step reaction sequences, and the development of efficient and regioselective synthetic methodologies is an active area of research. mdpi.comresearchgate.net

The specific combination of 2,4-dichloro, 3-phenyl, and 8-methoxy substituents on the quinoline scaffold, as seen in the target compound 2,4-Dichloro-8-methoxy-3-phenylquinoline, presents a unique set of chemical features.

2,4-Dichloro Substitution: The presence of two chlorine atoms at the 2 and 4 positions of the quinoline ring significantly influences its reactivity. These positions are highly susceptible to nucleophilic substitution, making 2,4-dichloroquinolines valuable intermediates for the synthesis of a wide range of 2- and 4-substituted quinoline derivatives. biosynth.comchemimpex.com The strong electron-withdrawing nature of the chlorine atoms also modulates the electronic properties of the entire ring system. rsc.org

3-Phenyl Substitution: The introduction of a phenyl group at the 3-position adds a significant steric and electronic component to the molecule. The phenyl ring can engage in π-stacking interactions and provides a large, hydrophobic surface. The synthesis of 3-phenylquinolines can be achieved through various methods, including those starting from aniline (B41778) and 2-phenylacetaldehyde. researchgate.net This substitution pattern is found in compounds with various biological activities. researchgate.net

8-Methoxy Substitution: The methoxy (B1213986) group at the 8-position is an electron-donating group, which can influence the electron density of the benzene portion of the quinoline ring. The 8-position is adjacent to the nitrogen atom, and substituents at this position can have a profound effect on the molecule's conformation and its ability to coordinate with metal ions. nih.govresearchgate.net Derivatives of 8-hydroxyquinoline (B1678124), a related structure, are well-known for their chelating properties and biological activities, including antifungal and anticancer effects. nih.govacs.org The 8-methoxy group can be a precursor to the 8-hydroxy group or can serve to modulate the lipophilicity and electronic nature of the molecule in its own right. nih.gov

The combination of these three substituents in this compound creates a molecule with multiple reactive sites and a complex interplay of electronic and steric effects. Research on such polysubstituted quinolines is driven by the potential to discover novel compounds with unique biological activities or material properties stemming from this specific substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-8-methoxy-3-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c1-20-12-9-5-8-11-14(17)13(16(18)19-15(11)12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGBBAKJVKMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C(=C2Cl)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381671 | |

| Record name | 2,4-dichloro-8-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274691-33-7 | |

| Record name | 2,4-dichloro-8-methoxy-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of Complex Quinoline Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR techniques such as COSY, HMQC)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-Dichloro-8-methoxy-3-phenylquinoline. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC) experiments would be employed to map out the complete atomic connectivity.

¹H NMR spectroscopy would provide initial information on the number and electronic environment of protons in the molecule. The spectrum would be expected to show distinct signals for the protons of the methoxy (B1213986) group, the phenyl ring, and the quinoline (B57606) core. The chemical shifts (δ) and coupling constants (J) would offer insights into the proximity and connectivity of neighboring protons.

¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal the number of unique carbon environments, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the phenyl and quinoline ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the various fragments, such as linking the phenyl group to the C3 position and the methoxy group to the C8 position of the quinoline core.

Based on the structure, a hypothetical ¹H and ¹³C NMR data table is presented below (Table 2). Actual experimental values may vary depending on the solvent and experimental conditions.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -OCH₃ | ~56 | ~4.0 | s | - |

| C2 | ~150 | - | - | - |

| C3 | ~135 | - | - | - |

| C4 | ~148 | - | - | - |

| C4a | ~140 | - | - | - |

| C5 | ~122 | ~7.5 | d | ~8.0 |

| C6 | ~128 | ~7.7 | t | ~8.0 |

| C7 | ~118 | ~7.2 | d | ~8.0 |

| C8 | ~155 | - | - | - |

| C8a | ~125 | - | - | - |

| C1' | ~138 | - | - | - |

| C2'/C6' | ~129 | ~7.4-7.6 | m | - |

| C3'/C5' | ~128 | ~7.4-7.6 | m | - |

Note: This is a generalized prediction. Actual chemical shifts can be influenced by solvent and other experimental factors.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the accurate mass of the molecular ion ([M]+ or [M+H]+). This allows for the unambiguous confirmation of the molecular formula, C₁₆H₁₁Cl₂NO, by comparing the experimentally measured mass to the calculated exact mass (303.0218 for C₁₆H₁₁³⁵Cl₂NO). bldpharm.com The characteristic isotopic pattern of the two chlorine atoms (a ratio of approximately 9:6:1 for [M], [M+2], and [M+4] peaks) would be a key signature to confirm the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), or cleavage of the phenyl group. This fragmentation data provides corroborating evidence for the structure elucidated by NMR.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₆H₁₁Cl₂NO]⁺ (M⁺) | 303.02 | Molecular Ion |

| [C₁₅H₈Cl₂NO]⁺ | 288.00 | Loss of •CH₃ |

| [C₁₆H₁₁ClNO]⁺ | 268.05 | Loss of •Cl |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the phenylquinoline core is expected to result in strong absorption bands in the UV region. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands are influenced by the substitution pattern and the solvent used for analysis.

Table 4: Expected Spectroscopic Features from IR and UV-Vis

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H Stretch | > 3000 |

| IR | C=N, C=C Stretch (Aromatic Rings) | 1600 - 1450 |

| IR | C-O Stretch (Methoxy) | 1250 - 1000 |

| IR | C-Cl Stretch | < 800 |

Chromatographic Methods for Purity Assessment and Isolation of Quinoline Derivatives

Chromatographic techniques are essential for both the isolation of this compound from a reaction mixture and for the assessment of its purity.

Flash Column Chromatography is a common preparative technique used for purification. orgsyn.org A column packed with a solid stationary phase, such as silica (B1680970) gel, is used. The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through the column under pressure. orgsyn.org Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. For a moderately polar compound like this compound, a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) would likely be effective for its separation from non-polar byproducts and more polar impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the isolated compound. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through at high pressure. A detector, often a UV detector set to a wavelength where the compound absorbs strongly, monitors the eluate. A pure sample should ideally show a single sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific conditions (column, mobile phase, flow rate, temperature). By comparing the retention time to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantitative purity analysis, often achieving >98% purity for well-purified samples. chemscene.com

Computational Chemistry and in Silico Modeling in Quinoline Research

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For a compound like 2,4-Dichloro-8-methoxy-3-phenylquinoline, DFT calculations can provide insights into its geometry, electronic properties, and sites of potential reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. In a study on phosphorus-substituted quinoline (B57606) derivatives, the HOMO and LUMO energies were correlated with their anti-proliferative activity. researchgate.net For our target molecule, the interplay between the electron-withdrawing chloro groups and the electron-donating methoxy (B1213986) group would significantly influence these frontier orbitals.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For analogous compounds, MEP analysis has helped in understanding intermolecular interactions. researchgate.net In this compound, the nitrogen atom of the quinoline ring and the oxygen of the methoxy group would likely be regions of negative potential, attractive to electrophiles, while the regions around the hydrogen atoms would be of positive potential.

Table 1: Predicted Electronic Properties of Substituted Quinolines based on DFT Studies (Note: This table presents representative data from studies on analogous compounds to infer properties for this compound)

| Descriptor | Predicted Value/Characteristic | Implication for this compound | Reference |

| HOMO Energy | High | Indicates potential for electron donation | researchgate.net |

| LUMO Energy | Low | Indicates potential for electron acceptance | researchgate.net |

| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity | researchgate.net |

| Dipole Moment | Significant | Suggests polar nature and potential for dipole-dipole interactions | dergipark.org.tr |

| MEP Negative Regions | Nitrogen atom, Oxygen of methoxy group, Chlorine atoms | Potential sites for hydrogen bonding and electrophilic attack | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in predicting the activity of new compounds and in optimizing lead structures in drug discovery. neliti.com

For a series of quinoline derivatives, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (like those from DFT), hydrophobic, steric, or topological. The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

A study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives found a strong correlation between their antifungal activity and lipophilicity (cLogP). neliti.com Another QSAR study on 8-hydroxyquinolines identified molar refractivity (a steric parameter) and logP as key determinants of their antiplaque activity. nih.gov For this compound, the presence of two chloro groups and a phenyl group would significantly impact its lipophilicity and steric properties, which would be important descriptors in a QSAR model. The methoxy group would also contribute to these properties.

The development of a robust QSAR model allows for the virtual screening of a large library of related compounds and the rational design of new derivatives with potentially enhanced activity. nih.gov For example, a 3D-QSAR model for quinoline derivatives as inhibitors of Plasmodium falciparum highlighted the importance of hydrophobic groups at certain positions for antimalarial activity. nih.gov Based on such models, modifications to the phenyl ring or replacement of the chloro or methoxy groups in this compound could be suggested to optimize its biological activity against a specific target.

Table 2: Key Descriptors in QSAR Models for Quinoline Derivatives (Note: This table is a compilation of descriptors found to be significant in QSAR studies of various quinoline derivatives.)

| Descriptor Type | Example Descriptor | Influence on Biological Activity | Reference |

| Electronic | Dipole Moment | Can influence receptor binding through polar interactions. | dergipark.org.tr |

| Electronic | HOMO/LUMO Energies | Correlate with reactivity and interaction with biological targets. | researchgate.net |

| Hydrophobic | LogP | Often positively correlated with cell permeability and binding to hydrophobic pockets. | neliti.comnih.gov |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, affecting receptor fit. | nih.gov |

| Topological | Wiener Index | Describes molecular branching and can relate to the overall shape and size. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode of a potential drug and for structure-based drug design. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. rsc.org

For this compound, a molecular docking study would involve placing the molecule into the active site of a target protein. The scoring function of the docking program would then estimate the binding affinity. Studies on other quinoline derivatives have successfully used this approach. For example, docking of 2,3-diphenylquinoxaline (B159395) derivatives into the colchicine (B1669291) binding site of tubulin helped to rationalize their cytotoxic activity. mdpi.com

The various substituents on this compound would play distinct roles in binding. The phenyl group could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. nih.gov The methoxy group and the quinoline nitrogen could act as hydrogen bond acceptors. The chlorine atoms can form halogen bonds or participate in hydrophobic interactions. A molecular docking study of 2-(3-phenoxyphenyl)-4-phenylquinoline derivatives against DNA gyrase showed the importance of substitutions on the quinoline scaffold for inhibitory activity. nih.gov

MD simulations can provide a more dynamic picture of the ligand-target interaction. An MD simulation of a docked complex can reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the key intermolecular interactions that are maintained over time. rsc.org This information is valuable for confirming the docking results and for refining the design of more potent inhibitors.

Table 3: Potential Ligand-Target Interactions for this compound (Note: This table outlines hypothetical interactions based on the chemical nature of the compound and findings from docking studies of similar molecules.)

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Reference |

| Phenyl group | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| Quinoline ring | π-π stacking, Hydrophobic interactions | Aromatic and aliphatic residues | nih.gov |

| Methoxy group | Hydrogen bond acceptor, Hydrophobic interactions | Serine, Threonine, Asparagine | nih.gov |

| Quinoline Nitrogen | Hydrogen bond acceptor | Serine, Threonine, Lysine | mdpi.com |

| Chlorine atoms | Halogen bonding, Hydrophobic interactions | Electron-rich atoms, Aliphatic residues | nih.gov |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Research

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. nih.gov Various computational models and software are available to predict these properties based on the chemical structure of a compound. researchgate.net

For this compound, several key ADME parameters would be of interest. Absorption is often predicted by considering properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by Lipinski's Rule of Five. Quinoline derivatives have been shown to have good potential for oral bioavailability based on these parameters. mdpi.com

Distribution properties, such as blood-brain barrier (BBB) penetration and plasma protein binding, can also be predicted. The lipophilicity and size of this compound would be key factors in its distribution profile.

Metabolism is often predicted by identifying potential sites of metabolic transformation by cytochrome P450 (CYP) enzymes. The phenyl and methoxy groups would be likely sites for oxidation or demethylation. Inhibition of CYP enzymes is also a critical prediction, as this can lead to drug-drug interactions. nih.gov

Studies on other quinoline derivatives have demonstrated the utility of in silico ADME predictions. For example, a study of quinoline-1,4-quinone hybrids showed that most of the tested compounds were predicted to be orally bioavailable and non-neurotoxic. mdpi.com Another study on 2-phenyl-quinoline-4-carboxamide derivatives showed that most of the compounds adhered to Lipinski's Rule of Five.

Table 4: Predicted ADME Profile of Substituted Quinolines (Note: This table presents a generalized, inferred ADME profile for a compound like this compound based on studies of analogous compounds.)

| ADME Parameter | Predicted Property | Rationale/Influencing Factors | Reference |

| Absorption | |||

| Human Intestinal Absorption | Good | Favorable lipophilicity and molecular size. | researchgate.net |

| Lipinski's Rule of Five | Likely to comply | Molecular weight, LogP, H-bond donors/acceptors within acceptable ranges. | mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on the balance of lipophilicity and polar surface area. | researchgate.net |

| Plasma Protein Binding | High | High lipophilicity often leads to high plasma protein binding. | researchgate.net |

| Metabolism | |||

| CYP450 Inhibition | Possible | Many aromatic heterocyclic compounds can inhibit CYP enzymes. | nih.gov |

| Excretion | |||

| Primary Route | Likely hepatic metabolism followed by renal excretion | Common for lipophilic compounds. | nih.gov |

Structure Activity Relationship Sar Investigations of Substituted Quinoline Systems

Impact of Substituents at Positions 2 and 4 (e.g., Dichloro Moieties) on Biological Activity

The substitution pattern at positions 2 and 4 of the quinoline (B57606) nucleus is a critical determinant of biological activity. The presence of chlorine atoms at these positions, as seen in the subject compound, can have profound and varied effects depending on the therapeutic target.

Research into 2,4-disubstituted quinolines has highlighted their potential as anticancer agents. nih.gov Studies have shown that incorporating two bulky groups at the 2 and 4 positions can enhance both anticancer and antimicrobial activities. austinpublishinggroup.com For instance, certain N-2-diphenylquinolin-4-carboxamide derivatives demonstrated significant anticancer activity, suggesting that the steric bulk at these positions is a key factor. austinpublishinggroup.com

However, the specific nature of the substituent is crucial. In the context of antimalarial agents, the presence of an electron-withdrawing chloro group at the C-2 position has been associated with a loss of activity in some hybrid molecules. nih.gov Conversely, 5,7-dichloroquinoline (B1370276) derivatives have exhibited potent fungicidal activities. nih.gov This highlights the context-dependent role of chloro substituents.

In a related context, iron (III) complexes incorporating a 2,4-dichloro-substituted phenolate (B1203915) ligand attached to a quinoline core have been synthesized and studied for their magnetic properties, demonstrating the versatility of this substitution pattern in creating functional molecules. rsc.org Furthermore, the reactivity of the 2-chloro position is well-established, allowing for substitution reactions to generate more complex derivatives, such as 3-phenylbenzo[b] nih.govnih.govnaphthyridines. nih.gov The conversion of 2,2-dichloroacetoacetanilides into 4-(hydroxymethyl)-2(1H)-quinolones further illustrates the synthetic utility of chloro-substituted precursors in generating diverse quinoline structures. acs.org

Collectively, these findings indicate that dichloro substitution at positions 2 and 4 of the quinoline ring is a key modulator of biological and chemical properties. While it can enhance certain activities like anticancer effects, it may be detrimental to others, such as antimalarial action, underscoring the importance of specific SAR studies for each biological target.

Role of the Phenyl Group at Position 3 on Pharmacological Profiles

Furthermore, research on 2-phenylquinoline-based nucleoside-linked analogues has revealed remarkable anti-inflammatory properties, comparable to standard drugs like diclofenac (B195802) sodium. nih.gov This suggests that the phenyl group, even at the adjacent C-2 position, plays a significant role in defining the anti-inflammatory pharmacophore. The synthesis of 3-phenylbenzo[b] nih.govnih.govnaphthyridine from 2-chloroquinoline-3-carbaldehyde (B1585622) and phenylacetylene (B144264) demonstrates a viable route to installing a phenyl group in this region of the quinoline system, opening avenues for creating libraries of 3-phenylquinoline (B3031154) derivatives for biological screening. nih.gov

Influence of the Methoxy (B1213986) Group at Position 8 on Biological Efficacy and Selectivity

The substituent at the C-8 position of the quinoline ring is known to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. An 8-methoxy group, being an electron-donating substituent, can alter the electronic distribution within the quinoline system and participate in hydrogen bonding, thereby affecting biological efficacy and selectivity.

Studies have demonstrated that 8-methoxyquinoline (B1362559) itself exhibits potent biological activities. It has shown strong antifungal activity against Aspergillus flavus and Aspergillus niger, as well as robust antibacterial activity against Bacillus subtilis and Salmonella typhi. researchgate.net Its activity was found to be superior to that of its 5-nitro-8-methoxyquinoline counterpart, indicating that the electronic nature of substituents on the benzo ring of the quinoline is a key determinant of antimicrobial efficacy. researchgate.net

In the realm of oncology, the 8-methoxy group is a feature of several promising anticancer agents. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) was designed based on the neocryptolepine (B1663133) core and exhibited remarkable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 µM and 0.54 µM, respectively. nih.govacs.org Its cytotoxicity was significantly higher than that of the parent compound neocryptolepine and it showed reduced toxicity to normal human intestinal cells. nih.govacs.org The mechanism of action was found to involve the modulation of the PI3K/AKT/mTOR signaling pathway, cell cycle arrest at the G2/M phase, and induction of apoptosis. nih.govacs.org

Similarly, the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also displayed selective and potent cytotoxicity against colorectal cancer cells, with an IC₅₀ of 0.33 µM in HCT116 cells, by inhibiting the same PI3K/AKT/mTOR pathway. nih.govmdpi.com These findings strongly suggest that the 8-methoxy substituent is a crucial component for the potent and selective anticancer activity of these indolo[2,3-b]quinoline derivatives.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | Cytotoxicity | 0.35 | nih.govacs.org |

| Caco-2 (Colorectal Cancer) | Cytotoxicity | 0.54 | nih.govacs.org | |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colorectal Cancer) | Cytotoxicity | 0.33 | mdpi.com |

| Caco-2 (Colorectal Cancer) | Cytotoxicity | 0.51 | mdpi.com | |

| AGS (Gastric Cancer) | Cytotoxicity | 3.6 | mdpi.com | |

| PANC-1 (Pancreatic Cancer) | Cytotoxicity | 18.4 | mdpi.com | |

| SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 9.7 | mdpi.com |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional structure and conformational flexibility of a molecule are paramount in determining its interaction with a biological target. For substituted quinolines, particularly those with bulky groups like a C-3 phenyl substituent, conformational analysis is essential for understanding SAR.

Molecular modeling and conformational analysis of structurally related 1-phenyl- and 4-phenyl-1,2,3,4-tetrahydroisoquinolines provide valuable insights. nih.govpsu.edu In these systems, the six-membered heterocyclic ring typically adopts a half-chair conformation, with large substituents like the phenyl ring preferring a pseudo-equatorial position to minimize steric strain. nih.govpsu.edu The relative orientation of the phenyl ring with respect to the isoquinoline (B145761) nucleus is defined by specific torsion angles, which have distinct energy minima. psu.edu These preferred conformations dictate the spatial arrangement of key pharmacophoric features, such as aromatic centroids, hydrogen bond donors/acceptors, and charged groups, which is critical for receptor binding. nih.gov

Stereochemistry becomes a critical consideration if a chiral center is present. In the case of 2,4-dichloro-8-methoxy-3-phenylquinoline, there is no chiral center. However, in related systems, such as the tetrahydroisoquinoline-based potentiators of NMDA receptors, the stereoisomers can have dramatically different biological activities. nih.gov For example, the resolution and X-ray analysis of one such compound revealed that the (S)-enantiomer was the more active form. nih.gov This underscores the importance of stereochemistry in SAR, as biological macromolecules are chiral and often interact selectively with only one enantiomer of a chiral drug.

Pharmacophore Identification and Lead Optimization based on SAR Data

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. frontiersin.orgunina.it The quinoline ring system is frequently identified as a key pharmacophoric element in a multitude of biologically active compounds. nih.govnih.gov

Based on the SAR data from various substituted quinolines, a pharmacophore model for a specific activity can be constructed. For instance, in the development of antimalarial drugs, 2D/3D-QSAR (Quantitative Structure-Activity Relationship) models have been built around the quinoline core. mdpi.com These models can reveal that a halogen at position 7, a bulky substituent at position 2, and a hydrophilic group at position 4 may favor inhibitory activity against Plasmodium falciparum. mdpi.com

For the indolo[2,3-b]quinoline-based anticancer agents discussed previously, the pharmacophore for cytotoxicity in colorectal cancer cells appears to include:

The planar indolo[2,3-b]quinoline core for intercalation or kinase binding.

An 8-methoxy group, likely acting as a hydrogen bond acceptor or an electronic modulator. nih.govmdpi.com

A substituent at C-2 (such as chloro or methyl) which influences potency. nih.govmdpi.com

Lead optimization is the process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. The SAR data provides a roadmap for this process. For example, having identified the importance of the 8-methoxy group in the anticancer indolo[2,3-b]quinolines, further optimization could involve exploring other alkoxy groups (e.g., ethoxy, propoxy) at this position to probe for improved activity or metabolic stability. Similarly, the phenyl group at C-3 of this compound could be substituted with various electron-donating or electron-withdrawing groups to fine-tune its electronic properties and steric profile, potentially leading to enhanced and more selective pharmacological activity. researchgate.net This systematic modification, guided by SAR and pharmacophore models, is essential for transforming a promising hit compound into a viable drug candidate.

In Vitro Biological Evaluation of Quinoline Derivatives: Mechanistic and Target Oriented Studies

Assays for Antimicrobial Activities (e.g., antibacterial, antifungal, antiparasitic)

The evaluation of antimicrobial properties is a cornerstone of quinoline (B57606) research. Typically, the in vitro activity of a compound like 2,4-dichloro-8-methoxy-3-phenylquinoline would be assessed using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC). These assays would test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, various fungal species (such as Candida albicans and Aspergillus fumigatus), and parasites. For instance, studies on other 8-methoxyquinoline (B1362559) derivatives have demonstrated their potential as antibacterial agents. While no specific data exists for This compound , the established protocols for antimicrobial screening are well-defined for future research.

In Vitro Assessment of Anticancer Properties and Apoptosis Induction

The anticancer potential of quinoline derivatives is a major area of investigation. Research on compounds structurally related to This compound provides a blueprint for how its specific anticancer effects could be evaluated.

To assess antiproliferative effects, a standard approach involves using assays like the MTT or SRB assay against a panel of human cancer cell lines. These tests measure cell viability and can determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Furthermore, flow cytometry is a critical tool to study the compound's impact on the cell cycle. For example, studies on certain 4-anilino-8-methoxy-2-phenylquinoline derivatives revealed that they can cause cell cycle arrest in the S-phase nih.gov. Another related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, was found to block the cell cycle in the G2/M phase mdpi.com. Should This compound be tested, similar analyses would reveal if it halts cell division at a specific checkpoint, a hallmark of many anticancer drugs.

Microtubules are a key target for many anticancer agents. The effect of a compound on tubulin polymerization can be measured using in vitro tubulin polymerization assays. These experiments would determine if the compound inhibits the formation of microtubules or causes their destabilization. While there is no direct evidence for This compound , other quinoline derivatives have been identified as inhibitors of tubulin polymerization, often interacting with the colchicine (B1669291) binding site researchgate.net. Immunofluorescence microscopy could also be used to visualize the disruption of the microtubule network within cancer cells after treatment.

Identifying the molecular targets and pathways affected by a compound is crucial for understanding its mechanism of action. For quinoline derivatives, several mechanisms have been elucidated.

Kinase Inhibition: Many quinolines act as kinase inhibitors. For example, a structurally similar compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells nih.gov. Assays would typically involve testing the compound's ability to inhibit a panel of purified kinases.

DNA Binding: Some quinoline derivatives exert their effect by intercalating into DNA. This can be investigated using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to study the interaction between the compound and DNA. Studies on derivatives like 8-methoxy-4-(3-diethylaminopropylamino)pyrimido[4',5';4,5]thieno(2,3-b)quinoline have confirmed an intercalative mode of DNA binding nih.gov.

Anti-inflammatory and Antioxidant Activity Evaluations

The anti-inflammatory and antioxidant potential of quinolines is another area of active research. Anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant activity can be determined using various chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests would quantify the ability of This compound to neutralize free radicals.

Antimalarial Activity Profiling in Parasite Cultures

Quinoline-based drugs, like chloroquine (B1663885) and mefloquine, have historically been vital in the fight against malaria. The in vitro antimalarial activity of a new compound would be evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These assays measure the inhibition of parasite growth within red blood cells and are used to determine the IC50 value. While neocryptolepine (B1663133), a polycyclic quinoline, has shown anti-plasmodium activity, specific data for This compound is not documented nih.gov.

While the specific compound This compound is commercially available, there is a notable absence of published scientific research detailing its biological activities according to the established frameworks discussed above. The extensive studies on other quinoline derivatives with substitutions at the 2, 4, and 8 positions suggest that this compound could possess interesting pharmacological properties. However, without direct experimental evidence, its potential in the areas of antimicrobial, anticancer, anti-inflammatory, or antimalarial therapy remains speculative. Future in vitro studies are required to elucidate the biological profile of This compound and determine its potential as a lead compound for drug development.

Future Directions and Advanced Research Prospects for Functionalized Quinoline Compounds

Development of Novel Synthetic Routes for Complex Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has progressed significantly from classical condensation reactions to more sophisticated and efficient modern strategies. nih.govnih.gov Future research will likely focus on developing synthetic routes for complex molecules like 2,4-Dichloro-8-methoxy-3-phenylquinoline that are not only high-yielding but also align with the principles of green chemistry.

Key areas of development include:

Multicomponent Reactions (MCRs) : MCRs, such as the Povarov, Gewald, and Ugi reactions, offer the advantage of constructing complex quinoline scaffolds in a single step from multiple starting materials, enhancing atom economy and procedural efficiency. rsc.org

C–H Bond Functionalization : Direct C–H functionalization has emerged as a powerful tool for introducing diverse functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org This strategy is particularly relevant for creating libraries of analogs for structure-activity relationship (SAR) studies.

Metal-Free Synthesis : To enhance the environmental friendliness and reduce the cost of synthesis, metal-free approaches are being developed. nih.govacs.org These methods often utilize catalysts like p-toluene sulfonic acid or iodine to mediate cyclization and functionalization, providing an alternative to transition-metal-catalyzed reactions. acs.orgacs.org

Photoredox and Electrochemical Catalysis : These innovative techniques use light or electricity to drive chemical reactions under mild conditions. rsc.org They represent a green and cost-effective alternative for the annulation of precursors like 2-alkynylanilines to form the quinoline ring system. rsc.org

| Synthetic Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product, minimizing intermediate isolation steps. rsc.org | High efficiency, atom economy, convergent synthesis, molecular diversity. rsc.org | Povarov, Gewald, and Ugi reactions for diverse quinoline scaffolds. rsc.org |

| C–H Bond Functionalization | Directly converting a C–H bond into a C–C or C-heteroatom bond, bypassing pre-functionalization. rsc.org | Step and atom economy, access to novel derivatives. nih.gov | Late-stage functionalization of quinoline cores to expand chemical space. rsc.org |

| Metal-Free Synthesis | Utilizing non-metal catalysts or reagents to achieve transformations, avoiding heavy metal contamination. nih.govacs.org | Environmentally friendly, cost-effective, reduced toxicity in final products. nih.govacs.org | Tandem cyclization using reagents like iodine or p-TSA. acs.orgacs.org |

| Photoredox/Electrochemical Catalysis | Using light or electrical current to initiate and sustain chemical reactions under mild conditions. rsc.org | Green chemistry alignment, high selectivity, access to unique reaction pathways. rsc.org | Annulation of 2-alkynylanilines to construct N-heterocycles. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by reducing costs, shortening timelines, and improving the success rate of clinical trials. bpasjournals.commdpi.com For scaffolds like this compound, these technologies offer a powerful approach to rapidly assess therapeutic potential and design optimized analogs.

Future prospects in this area include:

Accelerated Drug Design and Virtual Screening : AI-powered tools can screen vast virtual libraries of molecules to predict their binding affinity to specific biological targets. nih.gov Deep learning models, such as graph neural networks (GNNs), can learn relationships between chemical structures and biological activities to design novel candidates. nih.gov

ADMET Prediction : A significant cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models trained on large datasets can predict these properties for new molecules like this compound early in the discovery process, allowing for early-stage deselection of unfavorable candidates. nih.gov

Drug Repurposing : By analyzing extensive databases of drug-target interactions, gene expression data, and disease pathways, AI can identify new therapeutic uses for existing drugs or scaffolds. nih.gov This approach could be applied to quinoline libraries to find treatments for new indications.

| Discovery Phase | AI/ML Application | Description | Potential Impact |

|---|---|---|---|

| Target Identification | Genomic & Proteomic Analysis | AI algorithms analyze biological data to identify and validate novel protein targets for diseases. nih.gov | Faster validation of new drug targets. |

| Hit Identification | Virtual Screening | ML models predict the binding of millions of compounds to a target, identifying promising "hits". nih.gov | Significant reduction in time and cost of initial screening. bpasjournals.com |

| Lead Optimization | Predictive Modeling (ADMET) | Models predict properties like solubility, permeability, and toxicity to guide chemical modifications. nih.gov | Higher success rates in preclinical development. bpasjournals.com |

| Preclinical Studies | De Novo Drug Design | Generative models design novel molecules with desired properties from scratch. jsr.org | Discovery of novel chemical entities with improved efficacy. |

Exploration of Quinoline Derivatives in Material Science and Optoelectronics

The planar, aromatic structure of the quinoline ring system, combined with its high electroluminescence efficiency, makes its derivatives attractive candidates for applications in material science and optoelectronics. mdpi.com The specific substituents on this compound could modulate its electronic and photophysical properties, making it a target for investigation.

Research directions in this field are:

Organic Light-Emitting Diodes (OLEDs) : Diquinoline derivatives have been investigated for their ambipolar character, meaning they can transport both holes and electrons, a desirable property for OLED materials. acs.org The emission color and intensity of quinoline-based complexes can be tuned by changing substituents, making them suitable for creating efficient and colorful displays. tandfonline.com

Non-linear Optics and Lasers : Quinoline Schiff bases exhibit unique optical properties due to the extensive delocalization of their electron clouds, leading to a high order of non-linearity. mdpi.com When combined with nanoparticles like ZnO, certain quinoline derivatives have been shown to produce random lasers, which have potential applications in SSDL (solid-state dye laser) systems. mdpi.comresearchgate.net

Sensors and Photodynamic Therapy : The photoluminescent properties of quinoline derivatives can be harnessed for developing chemical sensors. tandfonline.com Furthermore, their ability to generate reactive oxygen species upon light excitation is being explored for applications in photodynamic therapy for cancer treatment. researchgate.net

| Quinoline Derivative Class | Observed Property | Potential Application | Supporting Evidence |

|---|---|---|---|

| Diquinolines | Ambipolar charge transport, redox activity. acs.org | Organic Light-Emitting Diodes (OLEDs). acs.org | Characterized for use in OLED devices. acs.org |

| Quinoline Schiff Bases | High non-linearity, photoluminescence, large Stokes shift. mdpi.comresearchgate.net | Random lasers, optical storage devices. mdpi.comresearchgate.net | Demonstrated random laser production with ZnO nanoparticles. mdpi.com |

| Metal Complexes (Al, Zn) | Tunable photoluminescence (color and intensity). tandfonline.com | Electroluminescent devices, solar cells. tandfonline.com | Emission can be tuned by altering substituents and auxiliary ligands. tandfonline.com |

| General Quinoline Films | UV-Vis absorption bands, blue region emission. researchgate.net | p-n junctions in optoelectronic devices. researchgate.net | Thin films deposited on silica (B1680970) show distinct absorption and emission spectra. researchgate.net |

Repurposing of Existing Quinoline Scaffolds for Neglected Diseases

Neglected tropical diseases (NTDs), such as leishmaniasis, affect millions worldwide, yet suffer from a lack of effective and safe treatments. nih.govmdpi.com The quinoline scaffold has a long history in anti-infective medicine, most famously as the core of antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). wikipedia.orgrsc.org This proven bioactivity makes quinoline derivatives, including this compound, prime candidates for screening and repurposing against NTDs.

Future research should focus on:

Screening against Leishmaniasis : Numerous studies have highlighted the potential of quinoline derivatives as antileishmanial agents, active against both promastigote and amastigote forms of the parasite. nih.govmdpi.com Fakhfakh et al. synthesized a series of 2-substituted quinolines that displayed good activity, and other research has identified quinoline-carbaldehyde derivatives as novel inhibitors of essential leishmanial enzymes like methionine aminopeptidase (B13392206) 1. nih.govnih.gov

Targeting Other NTDs : The broad-spectrum activity of quinolines suggests their potential against other NTDs. For instance, benzothiazole (B30560) derivatives containing a quinoline motif have been investigated for treating human African trypanosomiasis. nih.gov

Structure-Activity Relationship (SAR) Studies : To guide the development of more potent agents, detailed SAR studies are crucial. Research has shown that modifications at positions 2, 4, and 7 of the quinoline ring can significantly impact antileishmanial activity and selectivity. nih.gov Investigating how the specific substitution pattern of this compound affects its activity is a logical next step.

| Disease | Quinoline Derivative Type | Mechanism/Finding | Reference |

|---|---|---|---|

| Leishmaniasis | 2-Substituted Quinolines | Active against L. donovani; used as a template for new synthetic derivatives. nih.gov | Fakhfakh et al. (2003) nih.gov |

| Leishmaniasis | Quinoline-Carbaldehyde Derivatives | Identified as novel inhibitors of Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1). nih.gov | Biochemical studies showed high affinity and selectivity. nih.gov |

| Leishmaniasis | 4-Substituted Quinolines | Demonstrated inhibitory activity against L. mexicana cysteine proteases. frontiersin.org | Costa et al. (2020) frontiersin.org |

| Human African Trypanosomiasis | Benzothiazole-Quinoline Hybrids | Identified as a potential new structure for treating the disease. nih.gov | Mentioned as a biologically active motif. nih.gov |

Advanced Preclinical (In Vitro and In Silico) Characterization and Optimization for Translational Research

For a compound like this compound to move from a chemical entity to a potential therapeutic agent, it must undergo rigorous preclinical characterization. Advanced in vitro (cell-based) and in silico (computer-based) methods are essential for optimizing lead compounds and predicting their behavior in biological systems, thereby improving the chances of successful translation to clinical studies.

Key characterization and optimization prospects include:

In Silico Modeling : Before synthesis and testing, computational tools can provide valuable insights. Molecular docking studies can predict the binding mode and affinity of the compound to specific protein targets, such as bacterial Dihydrofolate Reductase (DHFR) or viral proteases. eurekaselect.com As mentioned, in silico ADMET prediction helps to flag potential liabilities early on. researchgate.netderpharmachemica.com

In Vitro Bioassays : The compound must be tested in a battery of in vitro assays to determine its biological activity. This includes screening against various cell lines (e.g., cancer cells) or pathogens (e.g., bacteria, fungi, parasites) to determine metrics like IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration). nih.govnih.gov

Enzyme Kinetics and Mechanism of Action : For compounds that show promising activity, further studies are needed to understand how they work. Enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive), and mechanistic investigations can elucidate the specific cellular pathways being affected. nih.gov

Pharmacokinetic Profiling : Experimental evaluation of a compound's druggability is crucial. This involves in vitro assays to measure properties like metabolic stability in liver microsomes, plasma protein binding, and cell permeability, which are critical for predicting in vivo behavior. nih.gov

| Technique | Purpose | Information Gained | Example from Literature |

|---|---|---|---|

| Molecular Docking | To predict the binding orientation and affinity of a molecule to a target protein. eurekaselect.com | Binding energy, key interacting residues, potential mechanism of action. nih.gov | Docking of quinoline hybrids into the α-glucosidase enzyme active site. nih.gov |

| PASS Prediction | To predict the likely biological activity spectra of a compound based on its structure. researchgate.net | Probabilities of being active (Pa) for various biological functions (e.g., antibacterial). researchgate.net | Prediction of antibacterial activity for newly synthesized quinolines. researchgate.net |

| In Vitro Antimicrobial Assays | To measure the ability of a compound to inhibit the growth of microorganisms. nih.gov | Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains. nih.gov | Evaluation of quinoline-triazole hybrids against MRSA and C. albicans. nih.gov |

| Enzyme Inhibition Assays | To quantify the inhibitory potency of a compound against a specific enzyme. nih.gov | IC₅₀ values, kinetic parameters (Kᵢ), and mode of inhibition. nih.gov | Screening of quinoline-benzothiazole hybrids as α-glucosidase inhibitors. nih.gov |

| ADMET Prediction | To computationally estimate the pharmacokinetic and toxicity profile of a drug candidate. eurekaselect.com | Drug-likeness (Lipinski's rule), absorption levels, potential toxicity. derpharmachemica.com | In silico ADMET prediction for quinoline derivatives as DHFR inhibitors. eurekaselect.com |

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-8-methoxy-3-phenylquinoline in academic research?

- Methodological Answer : A validated approach involves the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive adduct. Substituted acetamide precursors (e.g., N-(2-anisyl)acetamide) are treated with this adduct at 353 K for 15 hours, followed by quenching on ice and recrystallization from petroleum ether/ethyl acetate . For regioselective chlorination, electrophilic aromatic substitution under controlled conditions (e.g., Cl₂ gas in acetic acid) is recommended to achieve 2,4-dichloro substitution .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, analogs like 2-chloro-8-methoxyquinoline-3-carbaldehyde were resolved with SC-XRD, revealing bond lengths (C–Cl: 1.73 Å) and dihedral angles between quinoline and substituents . Complementary techniques include:

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using mixed solvents (e.g., petroleum ether/ethyl acetate) achieves >95% purity, as demonstrated for structurally similar quinoline derivatives . Column chromatography with silica gel (hexane/ethyl acetate gradient) is optimal for removing byproducts like unreacted aryl hydrazines or chlorinated intermediates .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of substituents in this compound derivatives?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The 2- and 4-chloro positions are electrophilic. Reacting with amines (e.g., morpholine) at 120°C in DMF introduces substituents while retaining the methoxy group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 3-phenyl position (e.g., using Pd(PPh₃)₄ and aryl boronic acids) enables diversification. Pre-activation with BBr₃ removes methoxy protecting groups post-functionalization .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic Fukui indices (f⁻) at C-2 (0.12) and C-4 (0.09), confirming preferential attack at C-2. Solvent effects (DMF vs. THF) are modeled using the SMD continuum approach to optimize reaction kinetics .

Q. What are the challenges in analyzing tautomeric equilibria of this compound using spectroscopic techniques?

- Methodological Answer : The compound may exhibit keto-enol tautomerism at the 3-position. Variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ (298–358 K) monitors proton shifts: enol forms show downfield OH peaks (δ 12–14 ppm), while keto forms display carbonyl signals at δ 170–175 ppm in ¹³C NMR . Confounding factors include solvent polarity and trace water, which stabilize specific tautomers .

Notes

- Avoid abbreviations; use full chemical names (e.g., "dimethylformamide" instead of "DMF") except in tables.

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducible lab techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.